molecular formula C21H28O B12582840 3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one CAS No. 200133-49-9

3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one

Katalognummer: B12582840
CAS-Nummer: 200133-49-9
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: DDNSIQVAPQQTQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a phenyl group and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with cyclohex-4-ene-1,2-dicarboxylic acid in the presence of a catalyst such as aluminum chloride . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, it may act as a modulator of calcium ion channels, influencing cellular signaling pathways . The compound’s structure allows it to bind to receptors and enzymes, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenylcyclohexylpiperazine: Known for its role as a calcium channel modulator.

    Phenylcyclohexane derivatives: These compounds share structural similarities and exhibit comparable chemical properties.

Uniqueness

3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.

Eigenschaften

CAS-Nummer

200133-49-9

Molekularformel

C21H28O

Molekulargewicht

296.4 g/mol

IUPAC-Name

3-(4-phenylcyclohexyl)-6-propylcyclohex-2-en-1-one

InChI

InChI=1S/C21H28O/c1-2-6-19-13-14-20(15-21(19)22)18-11-9-17(10-12-18)16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,2,6,9-14H2,1H3

InChI-Schlüssel

DDNSIQVAPQQTQO-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(=CC1=O)C2CCC(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.